1,2,3-Tris(isopropylthio)indolizine
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Overview
Description
1,2,3-Tris(isopropylthio)indolizine is a nitrogen-containing heterocyclic compound. . The unique structure of this compound, with three isopropylthio groups attached to the indolizine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indolizine derivatives, including 1,2,3-Tris(isopropylthio)indolizine, can be achieved through various methods. One common approach involves cyclocondensation reactions, where pyridine or pyrrole derivatives are used as starting materials . For instance, the reaction of 2-pyridylacetate with benzophenones in the presence of iodine catalyst can yield indolizine derivatives . Another method involves the use of 2-chloropyridinium bromides and 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, followed by Thorpe–Ziegler-type cyclization .
Industrial Production Methods
Industrial production of indolizine derivatives often involves scalable synthetic routes that ensure high yields and purity. Transition metal-catalyzed reactions and oxidative coupling approaches have been developed to achieve efficient synthesis of indolizine derivatives on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Tris(isopropylthio)indolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isopropylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
1,2,3-Tris(isopropylthio)indolizine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3-Tris(isopropylthio)indolizine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, indolizine derivatives have been shown to inhibit DNA topoisomerase I, leading to anticancer effects . The presence of isopropylthio groups may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Indole: A structurally related compound with a benzopyrrole core.
Indolizidine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrrole: A simpler nitrogen-containing heterocycle used as a precursor in the synthesis of indolizine derivatives.
Uniqueness
1,2,3-Tris(isopropylthio)indolizine is unique due to the presence of three isopropylthio groups, which can significantly influence its chemical and biological properties
Properties
CAS No. |
139259-99-7 |
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Molecular Formula |
C17H25NS3 |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
1,2,3-tris(propan-2-ylsulfanyl)indolizine |
InChI |
InChI=1S/C17H25NS3/c1-11(2)19-15-14-9-7-8-10-18(14)17(21-13(5)6)16(15)20-12(3)4/h7-13H,1-6H3 |
InChI Key |
SLDSMCNJAIQIOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C2C=CC=CN2C(=C1SC(C)C)SC(C)C |
Origin of Product |
United States |
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